molecular formula C16H29N3O5 B13934002 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester

4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester

Cat. No.: B13934002
M. Wt: 343.42 g/mol
InChI Key: HTXXCWCJAROIFD-UHFFFAOYSA-N
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Description

4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester is a synthetic organic compound commonly used in peptide synthesis and as a protecting group in organic chemistry. The compound features a piperazine ring, which is a common structural motif in medicinal chemistry, and a tert-butoxycarbonyl (Boc) group, which is widely used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the piperazine ring: The protected amine is then reacted with ethylenediamine to form the piperazine ring.

    Acylation: The piperazine derivative is acylated using acetic anhydride or a similar acylating agent.

    Esterification: The final step involves esterification with butanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The ester group can be substituted with other nucleophiles under basic or acidic conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Deprotection: TFA, HCl

    Substitution: Nucleophiles such as amines, alcohols, or thiols

    Hydrolysis: Aqueous acid or base

Major Products Formed

    Deprotection: Piperazine-1-carboxylic acid derivatives

    Substitution: Various substituted piperazine derivatives

    Hydrolysis: Piperazine-1-carboxylic acid and butanol

Scientific Research Applications

4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions on other functional groups.

    Material Science: The compound is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid methyl ester
  • 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid ethyl ester
  • 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and overall chemical behavior. The butyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C16H29N3O5

Molecular Weight

343.42 g/mol

IUPAC Name

butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H29N3O5/c1-5-6-11-23-15(22)19-9-7-18(8-10-19)13(20)12-17-14(21)24-16(2,3)4/h5-12H2,1-4H3,(H,17,21)

InChI Key

HTXXCWCJAROIFD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCN(CC1)C(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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